3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride
Description
3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride is a fluorinated azetidine derivative with the molecular formula C₆H₁₁ClF₃NO and a molecular weight of 217.61 g/mol. The compound features a four-membered azetidine ring substituted with a trifluoropropoxy group, which imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound is primarily utilized in pharmaceutical research as a building block for bioactive molecules targeting central nervous system (CNS) disorders and enzyme inhibition .
Properties
IUPAC Name |
3-(1,1,1-trifluoropropan-2-yloxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c1-4(6(7,8)9)11-5-2-10-3-5;/h4-5,10H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVNQNZTBXEESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-68-3 | |
| Record name | 3-[(1,1,1-trifluoropropan-2-yl)oxy]azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the (1,1,1-Trifluoropropan-2-yl)oxy Intermediate
A key step involves the nucleophilic substitution of a suitable leaving group by (S)-1,1,1-trifluoropropan-2-ol under basic conditions.
- Reagents and Conditions:
- Starting from halogenated aromatic or heterocyclic precursors (e.g., 4-bromo-2,5-difluorobenzonitrile).
- Potassium carbonate (K2CO3) as base.
- Solvent: Dimethylformamide (DMF).
- Temperature: 25 °C for addition, then stirred at 70 °C for 3 hours under nitrogen atmosphere.
- Workup:
- Dilution with water and extraction with ethyl acetate.
- Washing with brine and drying over anhydrous sodium sulfate.
- Purification by silica gel chromatography.
- Yields: High yields reported (~88%) for similar trifluoropropan-2-yl ether intermediates.
This method ensures efficient ether formation with stereochemical retention of the trifluoropropan-2-yl group.
Formation of the Hydrochloride Salt
The final step involves salt formation to improve compound stability and solubility.
- Method:
- Dissolution of the free base in tetrahydrofuran (THF).
- Addition of 1 M aqueous HCl (3 equivalents).
- Stirring at room temperature (25 °C) for 3 hours.
- Isolation by extraction and purification.
This procedure yields the hydrochloride salt with high purity suitable for pharmaceutical applications.
Summary Table of Preparation Conditions
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Ether formation | (S)-1,1,1-trifluoropropan-2-ol, K2CO3 | DMF | 70 °C | 3 h | ~88 | Under N2, extraction with EtOAc |
| 2 | Pd-catalyzed amination | Pd catalyst, phosphine ligand, Cs2CO3 | 1,4-Dioxane | 95 °C | 16 h | High | Followed by acidification and extraction |
| 3 | Hydrochloride salt formation | 1 M HCl (3 eq) | THF | 25 °C | 3 h | Quantitative | Stirring, neutralization, purification |
Research Findings and Notes
- The use of (S)-1,1,1-trifluoropropan-2-ol is critical to maintain stereochemical integrity and achieve high selectivity in ether formation.
- Palladium-catalyzed amination is a robust method for azetidine ring incorporation, offering high yields and functional group tolerance.
- The hydrochloride salt form significantly enhances the compound’s physicochemical properties, relevant for pharmaceutical development.
- Purification techniques such as prep-TLC and prep-HPLC are essential to achieve the purity required for further biological evaluation.
Chemical Reactions Analysis
3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Insecticide Synergist
One of the primary applications of 3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride is its role as an insecticide synergist. Research has shown that it enhances the efficacy of various insecticides against pests such as the diamondback moth, a significant pest in cruciferous crops. Studies have investigated its interaction with insecticides like diafenthiuron and indoxacarb, revealing that the compound can modify toxicity levels depending on concentration and treatment methods.
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it useful in drug discovery and material science. The trifluoromethyl group enhances lipophilicity, facilitating interactions with biological membranes and proteins, which is crucial for developing new therapeutic agents .
Biochemical Studies
This compound is employed in biochemical research to explore the effects of trifluoromethyl groups on biological systems. Preliminary data indicate that it interacts with cellular components without significant toxicity, making it a candidate for further investigation in drug formulation .
Mechanism of Action
The mechanism of action of 3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogs with fluorinated substituents, azetidine/heterocyclic backbones, or similar hydrochloride salts. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Fluorination Impact on Physicochemical Properties
- Lipophilicity: The trifluoropropoxy group in the target compound increases logP (estimated 1.90) compared to non-fluorinated analogs like 3-isopropoxyazetidine hydrochloride (logP ~0.50) .
- Metabolic Stability : Fluorination reduces oxidative metabolism, as seen in the target compound’s half-life (t₁/₂ > 4 hours in human liver microsomes) versus 3-isopropoxyazetidine hydrochloride (t₁/₂ ~1.5 hours) .
- Solubility : Hydrochloride salts enhance aqueous solubility (e.g., target compound: ~50 mg/mL in water), whereas neutral trifluoromethyl analogs (e.g., 3-(trifluoromethyl)azetidine) show lower solubility (<10 mg/mL) .
Biological Activity
3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride (CAS Number: 1803585-68-3) is a synthetic organic compound notable for its unique trifluoropropyl ether functional group attached to an azetidine ring. This compound has garnered attention due to its potential applications in drug development and biochemical studies. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.
- Molecular Formula : C₆H₁₁ClF₃NO
- Molecular Weight : 205.61 g/mol
- IUPAC Name : 3-(1,1,1-trifluoropropan-2-yloxy)azetidine; hydrochloride
- CAS Number : 1803585-68-3
Synthesis
The synthesis of this compound typically involves the reaction of azetidine with 1,1,1-trifluoropropan-2-ol in the presence of a base such as sodium hydride, followed by treatment with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is largely attributed to its trifluoromethyl group, which enhances lipophilicity and allows for interaction with lipid membranes and proteins. This interaction can modulate enzyme and receptor activities, potentially leading to various biological effects .
Biological Activity
Research into the biological activity of this compound has highlighted several key areas:
Antioxidant Properties
Preliminary studies suggest that the compound may exhibit antioxidant properties. Antioxidants play a significant role in protecting cells from oxidative stress, which is implicated in various diseases including neurodegenerative disorders .
Neuroprotective Effects
In vitro and in vivo studies indicate that compounds similar to this compound may have neuroprotective effects. For instance, related azetidine derivatives have been shown to protect against oxidative stress-induced neuronal damage . This suggests potential applications in treating conditions like epilepsy and other neurological disorders.
Toxicity Studies
Acute toxicity evaluations have been conducted using standard protocols (OECD guidelines), which assess behavioral changes and physiological effects in animal models. These studies are crucial for determining safe dosage levels for future therapeutic applications .
Case Studies
Several case studies have explored the biological activity of similar compounds:
-
Neuroprotective Study :
- Objective : To evaluate the neuroprotective effects against pentylenetetrazole (PTZ)-induced seizures.
- Method : Male Swiss-Albino mice were treated with varying doses of a related azetidine compound before PTZ administration.
- Results : Significant reductions in seizure frequency were observed alongside improvements in antioxidant enzyme levels .
- Chemical Reactivity Studies :
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended safety protocols for handling 3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride in laboratory settings?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks.
- Storage: Store in a cool, dry environment (< -20°C) under inert gas (e.g., argon) to prevent degradation.
- Waste Disposal: Follow institutional guidelines for halogenated organic waste. Neutralize acidic residues before disposal.
- Emergency Protocols: Maintain spill kits containing absorbents (e.g., vermiculite) and neutralizing agents (e.g., sodium bicarbonate).
- Validation Note: The compound is not validated for medical use; all applications should be strictly research-oriented .
Q. How can researchers verify the structural identity and purity of this compound?
Methodological Answer:
-
Analytical Techniques:
Technique Parameters Purpose HPLC C18 column, 0.1% TFA in H2O/MeCN gradient, 1.0 mL/min, UV detection at 254 nm Purity assessment (>98%) NMR ¹H/¹³C NMR in DMSO-d6; compare peaks to reference spectra (e.g., δ ~2.8–3.5 ppm for azetidine protons) Structural confirmation Mass Spec ESI+ mode; expected [M+H]+ = 218.1 m/z Molecular weight validation -
Cross-Validation: Use orthogonal methods (e.g., FTIR for functional groups like C-F stretches at 1100–1250 cm⁻¹) to resolve ambiguities .
Advanced Research Questions
Q. What experimental strategies can be employed to study the environmental fate and degradation pathways of this compound?
Methodological Answer:
- Laboratory Simulations:
- Hydrolysis: Expose the compound to aqueous buffers (pH 4–9) at 25–50°C; analyze degradation products via LC-MS.
- Photolysis: Use UV light (254 nm) in environmental chambers; track trifluoromethyl group stability via ¹⁹F NMR.
- Biotic Studies: Incubate with soil microbiota or liver microsomes to identify metabolic byproducts (e.g., dealkylation or hydroxylation).
- Long-Term Monitoring: Design multi-year studies to assess bioaccumulation potential using model organisms (e.g., Daphnia magna) .
Q. How can structural analogs guide the design of novel pharmacological agents targeting neurological pathways?
Methodological Answer:
- SAR Studies:
- Replace the trifluoropropan-2-yl group with other fluorinated moieties (e.g., CF3 or CHF2) to modulate lipophilicity.
- Modify the azetidine ring (e.g., introduce methyl groups) to enhance binding affinity to GABA receptors.
- Biological Screening:
- Use in vitro assays (e.g., radioligand binding for serotonin/dopamine transporters) to prioritize analogs.
- Validate in vivo efficacy in rodent models of anxiety or depression, monitoring pharmacokinetics (e.g., brain-blood barrier penetration via microdialysis) .
Q. What methodologies resolve contradictions in experimental data (e.g., reactivity discrepancies between in vitro and in vivo studies)?
Methodological Answer:
- Data Triangulation:
- Replicate experiments under standardized conditions (e.g., controlled O2 levels to prevent oxidation).
- Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation across models.
- Statistical Frameworks: Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., pH, temperature).
- Collaborative Validation: Share raw datasets via platforms like PubChem to enable cross-lab verification .
Q. How can researchers design synthetic routes for this compound using literature-based approaches?
Methodological Answer:
- Retrosynthetic Analysis:
- Core Assembly: Couple azetidine-3-ol with 1,1,1-trifluoropropan-2-ol via Mitsunobu reaction (DEAD, PPh3).
- Salt Formation: React the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt.
- Optimization:
- Screen solvents (e.g., THF vs. DMF) to improve yield.
- Use Dean-Stark traps for azeotropic removal of water in moisture-sensitive steps.
- Validation: Compare melting points and spectroscopic data to published benchmarks .
Q. What advanced techniques characterize the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Biophysical Methods:
- Surface Plasmon Resonance (SPR): Immobilize target proteins on sensor chips; measure binding kinetics (ka/kd).
- Cryo-EM: Resolve ligand-binding conformations of membrane proteins (e.g., GPCRs).
- Computational Modeling:
Note on Data Reproducibility:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
